Cas no 1989671-49-9 (methyl 2-1-(2,2,2-trifluoroethyl)piperidin-4-ylacetate)

Methyl 2-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]acetate is a fluorinated piperidine derivative with notable applications in medicinal chemistry and pharmaceutical research. Its structure combines a piperidine scaffold with a trifluoroethyl group, enhancing metabolic stability and lipophilicity, which can improve bioavailability. The ester moiety provides versatility for further synthetic modifications, making it a valuable intermediate in drug discovery. The trifluoroethyl group contributes to increased binding affinity in certain biological targets due to its electron-withdrawing properties. This compound is particularly useful in the development of CNS-active agents and enzyme inhibitors, where its balanced physicochemical properties are advantageous. Proper handling and storage under inert conditions are recommended to maintain stability.
methyl 2-1-(2,2,2-trifluoroethyl)piperidin-4-ylacetate structure
1989671-49-9 structure
Product Name:methyl 2-1-(2,2,2-trifluoroethyl)piperidin-4-ylacetate
CAS No:1989671-49-9
MF:C10H16F3NO2
MW:239.234753608704
MDL:MFCD30342647
CID:4632975
PubChem ID:122164232
Update Time:2025-10-23

methyl 2-1-(2,2,2-trifluoroethyl)piperidin-4-ylacetate Chemical and Physical Properties

Names and Identifiers

    • 4-Piperidineacetic acid, 1-(2,2,2-trifluoroethyl)-, methyl ester
    • methyl 2-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]acetate
    • methyl 2-1-(2,2,2-trifluoroethyl)piperidin-4-ylacetate
    • MDL: MFCD30342647
    • Inchi: 1S/C10H16F3NO2/c1-16-9(15)6-8-2-4-14(5-3-8)7-10(11,12)13/h8H,2-7H2,1H3
    • InChI Key: DCLZRICNDCZHST-UHFFFAOYSA-N
    • SMILES: N1(CC(F)(F)F)CCC(CC(OC)=O)CC1

methyl 2-1-(2,2,2-trifluoroethyl)piperidin-4-ylacetate Pricemore >>

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Additional information on methyl 2-1-(2,2,2-trifluoroethyl)piperidin-4-ylacetate

Research Brief on Methyl 2-1-(2,2,2-Trifluoroethyl)piperidin-4-ylacetate (CAS: 1989671-49-9): Recent Advances and Applications

Methyl 2-1-(2,2,2-trifluoroethyl)piperidin-4-ylacetate (CAS: 1989671-49-9) is a compound of significant interest in the chemical, biological, and pharmaceutical fields due to its unique structural features and potential therapeutic applications. Recent studies have explored its synthesis, pharmacological properties, and mechanisms of action, positioning it as a promising candidate for drug development. This research brief consolidates the latest findings on this compound, providing insights into its current applications and future prospects.

The compound's structure, characterized by a piperidine core and a trifluoroethyl group, offers distinct advantages in drug design, including enhanced metabolic stability and improved binding affinity to target proteins. Recent synthetic methodologies have focused on optimizing the yield and purity of methyl 2-1-(2,2,2-trifluoroethyl)piperidin-4-ylacetate, with advancements in catalytic processes and green chemistry techniques. These developments are critical for scaling up production and ensuring reproducibility in preclinical studies.

Pharmacological evaluations have revealed that methyl 2-1-(2,2,2-trifluoroethyl)piperidin-4-ylacetate exhibits notable activity in modulating central nervous system (CNS) targets, particularly in the context of neurodegenerative diseases and psychiatric disorders. In vitro and in vivo studies have demonstrated its potential as an inhibitor of key enzymes involved in neurotransmitter regulation, suggesting its utility in treating conditions such as Alzheimer's disease and depression. Furthermore, its pharmacokinetic profile, including bioavailability and blood-brain barrier penetration, has been investigated to assess its suitability for clinical development.

Recent collaborations between academic institutions and pharmaceutical companies have accelerated the translation of these findings into therapeutic applications. For instance, methyl 2-1-(2,2,2-trifluoroethyl)piperidin-4-ylacetate has been incorporated into drug discovery pipelines targeting novel CNS therapies. Additionally, its role as a building block in the synthesis of more complex molecules has expanded its relevance in medicinal chemistry, enabling the development of derivatives with enhanced efficacy and reduced side effects.

Despite these advancements, challenges remain in fully elucidating the compound's mechanism of action and optimizing its therapeutic index. Ongoing research aims to address these gaps through advanced computational modeling, high-throughput screening, and structural-activity relationship (SAR) studies. The integration of multi-omics data and artificial intelligence (AI) tools is expected to further refine the understanding of this compound's biological interactions and potential off-target effects.

In conclusion, methyl 2-1-(2,2,2-trifluoroethyl)piperidin-4-ylacetate (CAS: 1989671-49-9) represents a versatile and promising molecule in the realm of chemical biology and drug discovery. Its continued exploration holds the potential to yield innovative treatments for a range of medical conditions, underscoring the importance of sustained research efforts in this area. Future studies should prioritize translational research to bridge the gap between laboratory findings and clinical applications, ensuring that this compound's full therapeutic potential is realized.

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